
5-Hydroxy Omeprazole Sodium Salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Hydroxy Omeprazole Sodium Salt is a significant metabolite of Omeprazole, a widely used proton pump inhibitor. This compound is known for its role in the metabolism of Omeprazole and is often studied for its pharmacokinetic properties and potential therapeutic applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydroxy Omeprazole Sodium Salt typically involves the hydroxylation of Omeprazole. One common method includes the reaction of Omeprazole with a hydroxylating agent under controlled conditions. The reaction is carried out in an organic solvent, often methanol or chloroform, and requires a catalyst to facilitate the hydroxylation process .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through crystallization or chromatography techniques .
Analyse Chemischer Reaktionen
Chemical Reactions
5-Hydroxy Omeprazole-d3 Sodium Salt, a deuterated form, undergoes typical chemical reactions for pharmaceutical compounds. These reactions are vital for understanding drug metabolism and can be monitored using high-performance liquid chromatography (HPLC) and mass spectrometry (MS) because of the mass shifts resulting from deuteration.
-
Metabolic Reactions 5-Hydroxy Omeprazole Sodium Salt can undergo metabolic reactions. The cytochrome P450 isoenzyme CYP2C19 is responsible for the formation of 5-hydroxyomeprazole, while CYP3A4 mainly contributes to the sulphoxidation of 5-hydroxyomeprazole .
-
Further Metabolism Omeprazole sulfone and 5-hydroxyomeprazole undergo further metabolism to the common secondary metabolite, 5-hydroxyomeprazole sulfone . CYP2C19 is largely responsible for the hydroxylation of omeprazole sulfone, whereas CYP3A4 is mainly involved in the sulphoxidation of 5-hydroxyomeprazole .
Pharmacokinetics
This compound's mechanism of action mirrors its parent compound, Omeprazole and acts as a selective and irreversible proton pump inhibitor.
A study on the effects of elagolix on omeprazole pharmacokinetics showed that 5-hydroxyomeprazole exposures decreased when elagolix was co-administered with omeprazole .
Effects of Elagolix on 5-Hydroxyomeprazole
Parameter | Day 1 | Day 11 |
---|---|---|
Cmax | Baseline | Decreased by approximately 30% |
AUCinf | Baseline | Decreased by 25% |
Terminal elimination half-life | Unchanged | Unchanged |
Tmax | Baseline | Increased by 1 hour |
Cmax = Maximum concentration
AUCinf = Area under the curve to infinity
Tmax = Time to maximum concentration
Wissenschaftliche Forschungsanwendungen
Introduction to 5-Hydroxy Omeprazole Sodium Salt
This compound is a significant metabolite of omeprazole, a widely used proton pump inhibitor (PPI) that effectively reduces gastric acid secretion. Understanding the applications of this compound is crucial for both clinical and pharmaceutical research, particularly in the context of its therapeutic benefits and potential side effects.
Pharmacokinetics and Metabolism
This compound serves as a key marker in pharmacokinetic studies to understand the metabolism of omeprazole. Its presence in biological samples indicates the metabolic pathway and can help in assessing drug interactions and efficacy.
Case Study: Drug Interaction Studies
A study investigated the pharmacokinetics of omeprazole and its metabolites, including 5-Hydroxy Omeprazole, in the context of co-administration with elagolix. The results demonstrated altered absorption rates, highlighting the importance of understanding metabolite behavior in drug development .
Therapeutic Monitoring
The measurement of 5-Hydroxy Omeprazole levels can assist clinicians in therapeutic drug monitoring, ensuring optimal dosing regimens for patients on omeprazole therapy.
Clinical Relevance
Monitoring levels can help prevent adverse effects associated with high concentrations of omeprazole or its metabolites, particularly in patients with hepatic impairment where metabolism may be altered .
Toxicological Studies
Research into the toxicological profile of 5-Hydroxy Omeprazole is essential for evaluating safety in long-term use. Studies have indicated that while omeprazole is generally well-tolerated, metabolites like 5-Hydroxy Omeprazole may play a role in adverse effects such as hepatotoxicity or endocrine disruptions.
Case Study: Hepatotoxicity Assessment
Clinical observations have shown that prolonged use of PPIs can lead to elevated liver enzyme levels. Investigating metabolites such as 5-Hydroxy Omeprazole provides insight into potential mechanisms behind these side effects .
Research on Gastrointestinal Disorders
5-Hydroxy Omeprazole is studied for its role in gastrointestinal health, particularly its impact on conditions like gastroesophageal reflux disease (GERD) and peptic ulcer disease.
Wirkmechanismus
The mechanism of action of 5-Hydroxy Omeprazole Sodium Salt involves its interaction with the proton pump in the stomach lining. It inhibits the H+/K+ ATPase enzyme, thereby reducing the production of gastric acid. This action is similar to that of Omeprazole, but the hydroxylated form may have different pharmacokinetic properties and potency .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Omeprazole: The parent compound, widely used as a proton pump inhibitor.
Esomeprazole: An enantiomer of Omeprazole with similar therapeutic effects.
Lansoprazole: Another proton pump inhibitor with a similar mechanism of action
Uniqueness
5-Hydroxy Omeprazole Sodium Salt is unique due to its specific hydroxylation, which affects its pharmacokinetic properties and potentially its therapeutic effects. This makes it a valuable compound for studying the metabolism and action of proton pump inhibitors .
Biologische Aktivität
5-Hydroxy Omeprazole Sodium Salt is a sodium salt derivative of 5-hydroxyomeprazole, a primary metabolite of omeprazole, which is a widely utilized proton pump inhibitor (PPI). This compound plays a crucial role in the pharmacokinetics and therapeutic efficacy of omeprazole, influencing gastric acid secretion and various metabolic pathways. This article delves into the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
- Molecular Formula : C17H18N3NaO4S
- Molecular Weight : Approximately 383.40 g/mol
- Structure : The compound contains functional groups characteristic of sulfoxides and benzimidazole derivatives, which are essential for its biological activity.
This compound primarily exerts its effects through the inhibition of gastric acid secretion. This process involves the following steps:
- Activation : Upon administration, omeprazole is activated in the acidic environment of the parietal cells in the stomach.
- Binding : The active form binds to the H+/K+ ATPase enzyme (proton pump), inhibiting its activity and thus reducing gastric acid production.
- Metabolism : The metabolism of omeprazole leads to the formation of 5-hydroxyomeprazole, which has been shown to possess minimal antisecretory activity but plays a significant role in the pharmacological profile of omeprazole.
Effects on Gastric Acid Secretion
Research indicates that administration of omeprazole leads to significant decreases in gastric acid secretion within one hour, with maximum effects observed at two hours post-administration. The inhibitory effect increases with repeated dosing, reaching a plateau after four days .
Serum Gastrin Levels
In clinical studies involving over 200 patients, serum gastrin levels were observed to increase during the first one to two weeks of daily omeprazole administration. This increase correlates with the inhibition of gastric acid secretion and may lead to enterochromaffin-like (ECL) cell hyperplasia over time .
Case Studies and Clinical Research
- Long-term Effects : A study involving over 3000 patients treated with omeprazole reported an increase in ECL cell hyperplasia; however, no cases of carcinoids or dysplasia were identified, suggesting that while there are changes in gastrin levels, they do not necessarily lead to malignancies .
- Adverse Effects : In clinical trials assessing safety profiles, common treatment-emergent adverse events included headache and gastrointestinal disturbances. These events occurred at rates greater than placebo but were generally mild .
Comparative Analysis
The following table summarizes key findings related to this compound and its parent compound, omeprazole:
Parameter | This compound | Omeprazole |
---|---|---|
Primary Function | Metabolite influencing efficacy | Proton pump inhibitor |
Onset of Action | N/A | ~1 hour |
Maximum Effect Timing | N/A | ~2 hours |
Gastrin Level Changes | Minimal impact | Increased during treatment |
Clinical Safety Profile | Limited studies | Common mild adverse effects |
Eigenschaften
CAS-Nummer |
1215629-45-0 |
---|---|
Molekularformel |
C17H18N3NaO4S |
Molekulargewicht |
383.4 g/mol |
IUPAC-Name |
sodium;[4-methoxy-6-[(6-methoxy-1H-benzimidazol-2-yl)sulfinylmethyl]-5-methylpyridin-3-yl]methanolate |
InChI |
InChI=1S/C17H18N3O4S.Na/c1-10-15(18-7-11(8-21)16(10)24-3)9-25(22)17-19-13-5-4-12(23-2)6-14(13)20-17;/h4-7H,8-9H2,1-3H3,(H,19,20);/q-1;+1 |
InChI-Schlüssel |
VZCHYRCJHZQAPP-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=CN=C1CS(=O)C2=NC3=C([N-]2)C=CC(=C3)OC)CO)OC.[Na+] |
Kanonische SMILES |
CC1=C(C(=CN=C1CS(=O)C2=NC3=C(N2)C=C(C=C3)OC)C[O-])OC.[Na+] |
Synonyme |
4-Methoxy-6-[[(5-methoxy-1H-benzimidazol-2-yl)sulfinyl]methyl]-5-methyl-3-pyridineMethanol Sodium Salt; 5-Hydroxyomeprazole Sodium Salt; Hydroxyomeprazole Sodium Salt; |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.